3-(7-(Difluoromethyl)-5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(7-(Difluoromethyl)-5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid is a synthetic compound known for its potential in various scientific and industrial applications. Its complex structure, featuring a difluoromethyl group, a pyrazol ring, and a triazolo[1,5-a]pyrimidine scaffold, makes it a subject of interest in medicinal and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-(Difluoromethyl)-5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid typically involves multi-step organic reactions:
Step 1: : Formation of the triazolo[1,5-a]pyrimidine core. This usually involves the cyclization of suitable starting materials under acidic or basic conditions.
Step 2: : Introduction of the difluoromethyl group via fluorination reactions, often using reagents like diethylaminosulfur trifluoride (DAST).
Step 3: : Attachment of the pyrazol ring through coupling reactions, such as Suzuki or Stille couplings, utilizing palladium catalysts.
Step 4: : Final condensation with propanoic acid under mild heating conditions to form the complete structure.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for yield and cost-effectiveness:
Batch Process: : Involves careful control of reaction conditions in large reactors, ensuring consistency and quality.
Flow Chemistry: : Continuous flow reactors can be employed for certain steps to enhance reaction rates and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, typically affecting the pyrazol or propanoic acid moieties.
Reduction: : Reduction reactions can modify the triazolo[1,5-a]pyrimidine core or the difluoromethyl group.
Substitution: : Nucleophilic substitution reactions can introduce various functional groups into the molecule, altering its properties.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: : Modified structures with additional ketone or aldehyde functionalities.
Reduction: : Compounds with altered triazolo[1,5-a]pyrimidine or difluoromethyl groups.
Substitution: : Diverse derivatives with potential increased activity or stability.
Scientific Research Applications
The compound has broad applications:
Chemistry: : Used as an intermediate in organic synthesis and material science research.
Biology: : Functions as a probe in biochemical assays and molecular biology studies.
Medicine: : Potential therapeutic agent, particularly in targeting specific pathways in disease models.
Industry: : Utilized in the development of agrochemicals and specialty polymers.
Mechanism of Action
The compound's mechanism of action involves:
Molecular Targets: : Binding to specific enzymes or receptors, inhibiting or activating their function.
Pathways: : Interference with key biochemical pathways, such as signal transduction or metabolic processes, leading to desired therapeutic or biochemical effects.
Comparison with Similar Compounds
Similar Compounds
3-(7-(Difluoromethyl)-5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid derivatives: : Differ in functional groups attached to the core structure.
Other triazolo[1,5-a]pyrimidine compounds: : Similar core structure but different substituents, affecting their chemical and biological properties.
Pyrazolyl derivatives: : Compounds featuring a pyrazol ring but different scaffolds, resulting in varied applications.
Uniqueness
Structural Diversity: : The combination of difluoromethyl, pyrazol, and triazolo[1,5-a]pyrimidine motifs makes this compound uniquely versatile.
Activity Profile: : Distinct binding affinity and activity in biochemical assays set it apart from structurally similar compounds.
And there you have it, a deep dive into the intriguing world of this compound. Got more scientific curiosities to explore?
Properties
IUPAC Name |
3-[7-(difluoromethyl)-5-(1-ethyl-5-methylpyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F2N6O2/c1-3-22-8(2)9(7-18-22)10-6-11(14(16)17)23-15(19-10)20-12(21-23)4-5-13(24)25/h6-7,14H,3-5H2,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUESTZFVISYRJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C2=NC3=NC(=NN3C(=C2)C(F)F)CCC(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F2N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.